molecular formula C14H12F4N2O2 B5846644 N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide

Cat. No. B5846644
M. Wt: 316.25 g/mol
InChI Key: RBAOTOWPSXRKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide, also known as TFB-TBX5, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting HDAC6, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide can modulate the expression of various genes and proteins, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide are diverse and depend on the specific application and context. In general, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has been shown to modulate the expression of various genes and proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide in lab experiments is its high potency and selectivity for HDAC6. This makes it an ideal tool for studying the role of HDAC6 in various cellular processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to further elucidate the mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide and its effects on cellular processes. Additionally, there is potential for the development of new analogs of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide with improved solubility and potency.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide involves several steps, including the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with tert-butyl hydroxylamine to form the intermediate tert-butyl N-(2,3,4,5-tetrafluorobenzoyl)hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used to develop new drugs for the treatment of various diseases. N-(5-tert-butyl-3-isoxazolyl)-2,3,4,5-tetrafluorobenzamide has also been used in biochemistry and molecular biology research to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,3,4,5-tetrafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O2/c1-14(2,3)8-5-9(20-22-8)19-13(21)6-4-7(15)11(17)12(18)10(6)16/h4-5H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAOTOWPSXRKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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